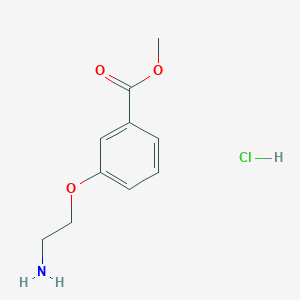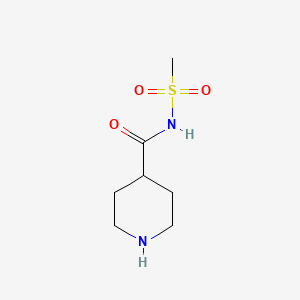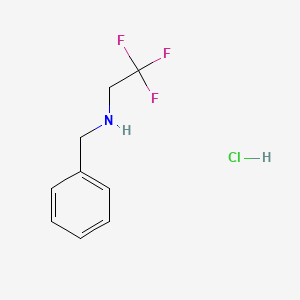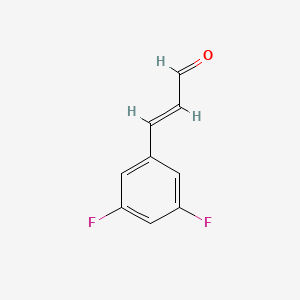
3-(6-甲基-喹唑啉-4-氨基)-丙酸
描述
“3-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H11N3O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC(=O)O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学研究应用
药物化学和药理学
喹唑啉衍生物,包括与“3-(6-甲基-喹唑啉-4-氨基)-丙酸”类似的结构,由于其多样的生物学特性,在药物化学中至关重要。研究突出了喹唑啉在从抗菌剂和抗癌剂到神经保护等一系列应用中的治疗潜力:
抗菌和抗癌特性:喹唑啉已被合成以显示出对金黄色葡萄球菌和大肠杆菌等病原体的抗菌活性。这些化合物的稳定性和生物活性潜力使它们成为对抗生素耐药性开发新药剂的候选者 (Tiwary 等人,2016)。此外,喹唑啉衍生物因其抗癌特性而被探索,通过靶向包括 EGFR 抑制在内的各种途径,为开发新型抗癌药物提供了有希望的领域 (Ravez 等人,2015)。
神经保护:喹唑啉相关化合物的保护神经作用已被研究,重点关注大脑中的犬尿氨酸途径。这些物质,如喹啉酸,表现出有效的毒神经特性,并已被提出通过调节神经毒性和神经保护途径来管理神经系统疾病 (Vámos 等人,2009)。
光电材料
喹唑啉衍生物由于其发光特性,也在光电材料的开发中得到应用。这些化合物被整合到电子器件、发光元件和光电转换元件的材料中,展示了喹唑啉在制药应用之外的多功能性 (Lipunova 等人,2018)。
合成化学
对新型喹唑啉化合物的探索涉及探索生态友好、温和和原子经济的多组分合成策略。这些努力旨在开发具有增强生物学特性的喹唑啉,用于各种应用,强化了喹唑啉在合成药物化学中的重要性 (Faisal 和 Saeed,2021)。
未来方向
属性
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKPXTUKVSBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)


![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)








